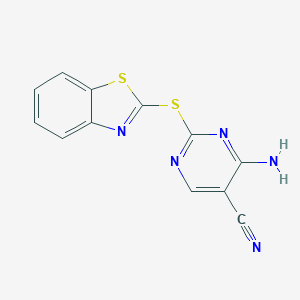

![molecular formula C13H17NO4S B496955 Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 1029689-54-0](/img/structure/B496955.png)

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the use of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine added dropwise over a period of 30 minutes at 35 °C .Molecular Structure Analysis

The molecular structure of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. The InChI codes for these compounds are “1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2” and “1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)” respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. They are light yellow to beige-brown crystalline powders .Aplicaciones Científicas De Investigación

Thiophene Derivatives in Scientific Research

Chemistry and Biochemistry of Plant Pigments Thiophene derivatives, such as betalains, exhibit significant bioactivity, including antioxidant properties. Betalains, which consist of a nitrogenous core structure, have been identified in a variety of plant families and are used as chemosystematic markers. Their synthesis involves key enzymes like tyrosinase and DOPA dioxygenase, with applications extending to pigment production and potential health benefits due to their safety and antioxidant activity (Khan & Giridhar, 2015).

Pharmacological Applications The study and development of thiophene-based compounds for therapeutic uses are vast. Thiophene derivatives display a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. They are also a part of drugs like Cefoxitin and Raltitrexed, showing their significance in medicinal chemistry. The versatility of thiophenes in drug development highlights their potential for creating novel therapeutic agents (Xuan, 2020).

Synthetic and Material Chemistry Thiophene derivatives are crucial in the synthesis of heterocycles, demonstrating their role as essential intermediates in organic synthesis. Their unique electronic properties make them valuable in creating organic materials for technological applications. This versatility underscores the importance of thiophene derivatives in both synthetic chemistry and material science, paving the way for innovative applications in various fields (Gomaa & Ali, 2020).

Safety and Hazards

Mecanismo De Acción

- DEAT contains an indole nucleus, which is known for its diverse biological activities. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, antioxidant, and other pharmacological effects .

- DEAT’s action may lead to various cellular effects, such as:

Target of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including nitric oxide synthase (NOS) inhibitors . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a decrease in the production of reactive nitrogen species. Additionally, this compound may interact with other proteins involved in oxidative stress responses, thereby modulating cellular redox states.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, this compound can alter cellular metabolism by impacting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are critical for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with nitric oxide synthase, leading to the inhibition of enzyme activity and subsequent reduction in nitric oxide production . This inhibition can result in decreased oxidative and nitrosative stress within cells. Additionally, this compound may influence gene expression by modulating transcription factors such as NF-κB, thereby altering the expression of genes involved in inflammatory responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that this compound can sustain its inhibitory effects on nitric oxide synthase, leading to prolonged reductions in oxidative and nitrosative stress. These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term experimental applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits nitric oxide synthase activity without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any toxic or adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve enzymatic reactions that modify its structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s efficacy and duration of action, as well as its potential interactions with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.

Propiedades

IUPAC Name |

diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVIJNDDNWYXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

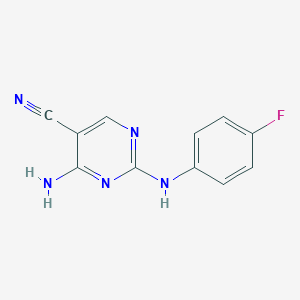

![4-Amino-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496873.png)

![4-amino-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496874.png)

![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B496875.png)

![4-Amino-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B496876.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-amino-5-pyrimidinecarbonitrile](/img/structure/B496878.png)

![4-amino-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496880.png)

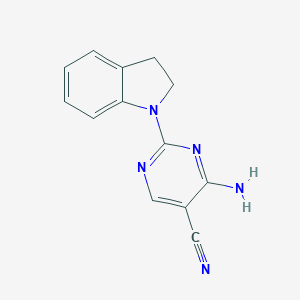

![10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B496884.png)

![7,10-dioxo-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinolin-8-yl 4-chlorobenzoate](/img/structure/B496887.png)

![1-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B496888.png)

![N-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B496892.png)

![5-oxo-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl 2-thiophenecarboxylate](/img/structure/B496895.png)